molecular formula C15H17N5S B2677318 N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 477845-74-2

N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2677318
CAS RN: 477845-74-2
M. Wt: 299.4
InChI Key: GGDUFNRLOQLBGG-UHFFFAOYSA-N
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Description

“N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolopyrimidines are fused nitrogen-containing heterocyclic ring systems which are considered as privileged core skeletons in biologically active compounds .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines often starts with the condensation of phenyl hydrazines with ethyl acetoacetate . In a study, new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles were synthesized via methylene-oxy group . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system . It is related to the chemical composition of purine, which is a fused heterocyclic ring containing pyrimidine and imidazole ring .


Chemical Reactions Analysis

The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .

Scientific Research Applications

Antiproliferative Activity

Pyrido[2,3-d]pyrimidin-5-one derivatives, including this compound, have demonstrated antiproliferative effects. Researchers have investigated their potential as agents to inhibit cell growth and division, particularly in cancer cells . Further studies are needed to elucidate the underlying mechanisms and optimize their efficacy.

Antimicrobial Properties

Compounds with pyrido[2,3-d]pyrimidinone cores, such as our compound of interest, exhibit antimicrobial activity. They have been evaluated against various microorganisms, including bacteria and fungi. These investigations aim to identify novel antimicrobial agents for therapeutic use .

Anti-Inflammatory and Analgesic Effects

Pyrido[2,3-d]pyrimidin-5-one derivatives have shown promise as anti-inflammatory and analgesic agents. Their potential to alleviate pain and reduce inflammation warrants further exploration in preclinical and clinical studies .

Hypotensive Properties

Some pyrido[2,3-d]pyrimidin-5-one derivatives exhibit hypotensive effects. Researchers have investigated their impact on blood pressure regulation, making them potential candidates for managing hypertension .

Antihistaminic Activity

Certain pyrido[2,3-d]pyrimidin-5-one compounds possess antihistaminic properties. These molecules may play a role in allergic responses and could be relevant for the treatment of allergies and related conditions .

Mechanism of Action

While the exact mechanism of action for “N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is not specified, pyrazolopyrimidines are reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other activities .

properties

IUPAC Name

6-methylsulfanyl-1-phenyl-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5S/c1-10(2)17-13-12-9-16-20(11-7-5-4-6-8-11)14(12)19-15(18-13)21-3/h4-10H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDUFNRLOQLBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC(=N1)SC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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